molecular formula C12H15Cl2NO2 B13031002 Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13031002
M. Wt: 276.16 g/mol
InChI Key: GPSAQXGZGMSPEQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL can be compared with other similar compounds, such as:

The uniqueness of TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL lies in its specific chemical structure and the resulting properties, which make it valuable for a wide range of research applications.

Biological Activity

Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride, also known as trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride, is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14Cl2NO2
  • Molecular Weight : 276.16 g/mol
  • CAS Number : 1212327-46-2
  • Purity : ≥ 98% (HPLC)

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. The unique structural features, including the pyrrolidine ring and chlorophenyl group, facilitate binding to specific molecular targets such as enzymes and receptors, modulating biological pathways.

Key Mechanisms:

  • Dopaminergic Activity : Preliminary studies indicate that this compound may influence dopaminergic pathways, which are crucial in treating disorders like schizophrenia and Parkinson's disease. The chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Serotonergic Modulation : Evidence suggests interactions with serotonin receptors, contributing to potential anxiolytic and antidepressant effects.
  • Anticancer Potential : Research has explored the compound's anticancer properties, particularly regarding its structural analogs. Studies indicate that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Biological Activities

The following table summarizes some of the biological activities associated with this compound:

Activity Description References
Dopaminergic EffectsPotential modulation of dopaminergic pathways, relevant for CNS disorders
Serotonergic EffectsInteraction with serotonin receptors; potential anxiolytic and antidepressant
Anticancer ActivityInduces apoptosis in cancer cells; structural analogs show tumor growth inhibition
Antibacterial PropertiesSome derivatives exhibit antibacterial activity against resistant strains

Case Studies and Research Findings

  • Dopaminergic Pathways :
    • A study highlighted the influence of this compound on dopaminergic pathways, suggesting its potential utility in psychiatric disorders. The chlorophenyl substitution was shown to enhance neuroactive properties.
  • Anticancer Research :
    • Recent investigations into the anticancer potential of pyrrolidine derivatives demonstrated that certain analogs could effectively inhibit tumor growth through apoptosis induction. This aligns with findings that structural modifications can significantly impact biological activity .
  • Antibacterial Activity :
    • A comparative study on pyrrole-containing compounds indicated that certain derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSAQXGZGMSPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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